

# protocol for SILAP phosphoproteomics using ATP-18O4

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## Compound of Interest

Compound Name: ATP-18O4 (disodium salt)

Cat. No.: B12387581

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Application Note: Precision Kinase Substrate Profiling via [ $\gamma$ -18O4]ATP Labeling

## Part 1: Executive Summary & Scientific Rationale

**The Challenge:** In signal transduction research, distinguishing direct kinase substrates from downstream indirect phosphorylation events is a "needle in a haystack" problem. Traditional in vitro kinase assays using cell lysates suffer from high background noise due to pre-existing (endogenous) phosphorylation and the activity of other kinases.

**The Solution:** The [ $\gamma$ -18O4]ATP Phosphoproteomics method (often referred to as a variant of SILAP - Stable Isotope Labeling with ATP) provides a definitive biochemical signature for direct substrates. By utilizing ATP where the  $\gamma$ -phosphate oxygens are stable 18O isotopes, researchers can chemically tag phosphorylation events that occur during the assay.<sup>[1]</sup>

**The Mechanism:** During the kinase reaction, the  $\gamma$ -phosphoryl group is transferred from ATP to the substrate's hydroxyl group (Ser/Thr/Tyr).

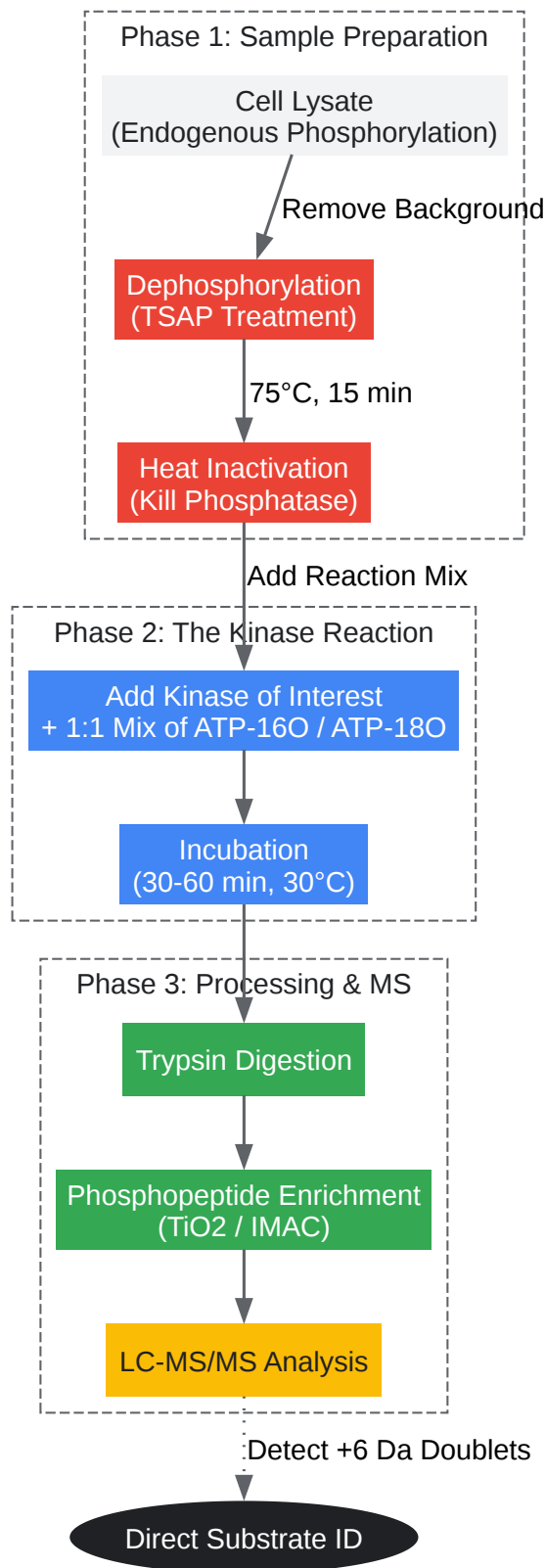
- **Chemistry:** The nucleophilic hydroxyl group of the substrate attacks the  $\gamma$ -phosphorus of ATP. The bond breaks between the  $\gamma$ -phosphorus and the  $\beta$ - $\gamma$  bridging oxygen.

- Mass Shift: The substrate receives the phosphorus atom and three non-bridging oxygens from the ATP. The fourth oxygen (the bridge) typically leaves with the ADP or is not transferred.
- Result: If [ $\gamma$ - $^{18}\text{O}_4$ ]ATP is used, three  $^{18}\text{O}$  atoms are incorporated into the phosphopeptide.  
[2]
  - Mass of  $^{16}\text{O}$  (3 atoms)  $\approx$  47.98 Da
  - Mass of  $^{18}\text{O}$  (3 atoms)  $\approx$  53.99 Da
  - Net Mass Shift: +6.01 Da relative to natural phosphorylation.

This +6 Da shift allows the mass spectrometer to distinguish "new" (in vitro) phosphorylation from "old" (in vivo) phosphorylation with high confidence.

## Part 2: Experimental Workflow (Visualization)

The following diagram outlines the critical path from lysate preparation to MS data interpretation.



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Caption: Workflow for [ $\gamma$ -<sup>18</sup>O<sub>4</sub>]ATP-mediated kinase substrate identification. Red nodes indicate background removal; Blue nodes indicate the specific labeling step.

## Part 3: Detailed Protocol

### Critical Reagents

Reagent	Specification	Purpose
[ $\gamma$ - <sup>18</sup> O <sub>4</sub> ]ATP	>95% Isotopic Purity	The heavy donor. Essential for the +6 Da shift.
ATP (16O)	Ultra-pure, PCR grade	The light donor. Used in a 1:1 mix to create "doublets." <sup>[1]</sup>
TSAP	Thermosensitive Alkaline Phosphatase	Removes endogenous phosphates; heat-labile for easy inactivation.
Kinase Buffer	25 mM Tris-HCl (pH 7.5), 10 mM MgCl <sub>2</sub>	Standard reaction environment. Avoid phosphate buffers.
TiO <sub>2</sub> Beads	5 $\mu$ m, spherical	High-specificity phosphopeptide enrichment.

### Phase 1: Lysate "Reset" (Dephosphorylation)

Rationale: Cell lysates are teeming with phosphorylated proteins. To see the specific activity of your added kinase, you must first "wipe the slate clean" by removing endogenous phosphates.

- Lysis: Lyse cells (e.g., HeLa, HEK293) in a non-denaturing buffer (1% NP-40, 150 mM NaCl, 20 mM Tris pH 7.5). Do not add phosphatase inhibitors.
- Dephosphorylation: Add TSAP (Thermosensitive Alkaline Phosphatase) to the lysate. Use approx. 1 unit TSAP per 10  $\mu$ g protein.
- Incubation: Incubate at 37°C for 45–60 minutes.
- Inactivation (CRITICAL): Incubate the sample at 75°C for 15 minutes.

- Why? You must irreversibly destroy the TSAP. If TSAP remains active in Phase 2, it will hydrolyze your expensive 18O-ATP and strip the new labels off your substrates.

## Phase 2: The "SILAP" Kinase Reaction

Rationale: We use a 1:1 mixture of light (16O) and heavy (18O) ATP. This creates a distinct spectral signature: every direct substrate will appear as a doublet separated by exactly 6.01 Da. This self-validates the data and eliminates false positives.

- Reaction Mix Prep: Prepare a Master Mix containing:
  - 20 mM Tris-HCl (pH 7.5)
  - 10 mM MgCl<sub>2</sub> (or MnCl<sub>2</sub> if required by kinase)
  - 1 mM DTT
  - ATP Mix: 100 μM final concentration (composed of 50 μM [γ-18O<sub>4</sub>]ATP + 50 μM Natural ATP).
- Kinase Addition: Add your recombinant kinase of interest (Gene X) to the heat-inactivated lysate.
  - Control: Prepare a parallel tube with buffer only (No Kinase) to assess background.
- Incubation: Incubate at 30°C for 30–60 minutes.
- Quenching: Stop the reaction by adding 8M Urea (denaturation) or 10% TCA.

## Phase 3: Digestion & Enrichment

- Digestion: Dilute Urea to <2M. Add Trypsin (modified, sequencing grade) at a 1:50 enzyme-to-substrate ratio. Incubate overnight at 37°C.
- Desalting: Use C18 cartridges (Sep-Pak or similar) to remove salts and reagents.
- Enrichment: Enrich phosphopeptides using TiO<sub>2</sub> (Titanium Dioxide) or IMAC (Fe-NTA).
  - Note: Acidic loading buffers (DHB/Glutamic acid) are standard here.

- Elution: Elute in high pH buffer (Ammonium Hydroxide/Pyrrrolidine), then immediately acidify with Formic Acid to preserve the phosphopeptides.

## Part 4: Data Analysis & Interpretation

The success of this protocol relies on specific MS filtering criteria.

### The "+6 Da" Rule

In the mass spectrometer, look for peptide pairs with the following characteristics:

- Chromatographic Co-elution: The Light and Heavy versions are chemically identical (except for isotopes), so they must elute at the exact same retention time.
- Mass Difference ( $\Delta m$ ):
  - Singly charged (+1):  $\Delta m = 6.01$  Da
  - Doubly charged (+2):  $\Delta m = 3.005$  Da
  - Triply charged (+3):  $\Delta m = 2.003$  Da
- Intensity Ratio: If you used a 1:1 ATP mix, the doublet peaks should have roughly equal intensity (1:1 ratio).

## Differentiating Substrate Classes

Observation in MS	Interpretation
Light Peak Only	Endogenous Phosphorylation. The site was phosphorylated in the cell and not removed by TSAP, or re-phosphorylated by a kinase that uses tightly bound endogenous ATP (rare).
Heavy Peak Only	Direct Substrate (High Turnover). Rare in 1:1 mix experiments. Suggests extremely rapid phosphorylation by the exogenous kinase.
1:1 Doublet (+6 Da)	VALIDATED DIRECT SUBSTRATE. The site was phosphorylated in vitro by the added kinase using the exogenous ATP pool.

## References

- Muller, D. R., et al. (2007). "Detection of in vitro kinase generated protein phosphorylation sites using gamma[18O4]-ATP and mass spectrometry." Proceedings of the National Academy of Sciences (PNAS).
- Xue, L., et al. (2012). "Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates." Proceedings of the National Academy of Sciences (PNAS).
- Yepuri, N. R., et al. (2018). "Synthesis of [γ-18O4]ATP and its application in identifying kinase substrates." Methods in Molecular Biology.
- Heller, M., et al. (2003). "Trypsin catalyzed 18O labeling for comparative proteomics: isolation of C-terminal peptides." Journal of the American Society for Mass Spectrometry. (Reference for back-exchange mechanisms).

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## Sources

- 1. Detection of in vitro kinase generated protein phosphorylation sites using gamma[18O4]-ATP and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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